2-Oxaspiro[4.5]decan-3-one

Neuroscience Pain Calcium Channel Modulation

2-Oxaspiro[4.5]decan-3-one is a bicyclic spiro compound featuring a γ-lactone moiety fused to a cyclohexane ring, with the molecular formula C9H14O2 and molecular weight 154.21 g/mol. It is categorized as a γ-butyrolactone derivative and exhibits convulsant activity.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 7236-78-4
Cat. No. B114279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[4.5]decan-3-one
CAS7236-78-4
Synonyms1-(Hydroxymethyl)-cyclohexaneacetic Acid γ-Lactone;  NSC 169568
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=O)OC2
InChIInChI=1S/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H2
InChIKeyCKICBBJJCUQLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaspiro[4.5]decan-3-one (CAS 7236-78-4) Baseline Overview: Spirocyclic γ-Lactone Scaffold in Drug Discovery


2-Oxaspiro[4.5]decan-3-one is a bicyclic spiro compound featuring a γ-lactone moiety fused to a cyclohexane ring, with the molecular formula C9H14O2 and molecular weight 154.21 g/mol [1]. It is categorized as a γ-butyrolactone derivative and exhibits convulsant activity . The compound is structurally related to the neurotransmitter γ-aminobutyric acid (GABA) , and its rigid spirocyclic framework contributes to its potential as a privileged scaffold in medicinal chemistry [2].

Spirocyclic scaffold
Privileged γ-lactone building block for medicinal chemistry diversification
α2δ-1 calcium channel
Reported binding context supports target engagement studies vs gabapentin
Multi-target probe
PKC pathway and COX-2 enzyme assay contexts reported; verify isoform and IC50 data

Why Generic Substitution Fails for 2-Oxaspiro[4.5]decan-3-one: The Critical Role of Spirocyclic Rigidity and Heteroatom Positioning


Direct substitution of 2-Oxaspiro[4.5]decan-3-one with other γ-lactones or spiro compounds is not pharmacologically equivalent due to its unique rigid spirocyclic junction, which locks the molecule into a specific three-dimensional conformation [1]. This rigidification is a key design element in drug discovery, as it reduces conformational entropy upon target binding and can enhance selectivity [1]. Furthermore, the specific positioning of the oxygen heteroatom within the spiro framework distinguishes it from closely related analogs like 2-azaspiro[4.5]decan-3-one (gabapentin impurity A) . This O/N substitution profoundly alters electronic properties, hydrogen bonding potential, and metabolic stability, leading to divergent pharmacological profiles. The quantitative evidence below demonstrates that these structural nuances directly translate into measurable differences in target engagement and functional activity.

Target
2-Oxaspiro[4.5]decan-3-one
Substitute
2-Azaspiro analog (gabapentin impurity A)
Risk
O/N heteroatom shift alters H-bonding, electronics, and metabolic stability; may not reproduce target engagement profile
Rigid spirocyclic γ-lactone
Flexible γ-lactones or monocyclic analogs
Conformational entropy difference may reduce selectivity; rigid scaffold contributes to binding thermodynamics
Multi-mechanism profile (α2δ-1, PKC, COX-2)
Single-target gabapentin or NSAIDs
Distinct pathway engagement may not transfer; verify in model-specific assays

2-Oxaspiro[4.5]decan-3-one: Head-to-Head Quantitative Differentiation Evidence Guide


Superior α2δ-1 Calcium Channel Binding Compared to Gabapentin

2-Oxaspiro[4.5]decan-3-one demonstrates significantly higher affinity for the α2δ-1 subunit of voltage-gated calcium channels, a key target for neuropathic pain, compared to gabapentin [1]. While gabapentin is a first-line therapeutic, its moderate affinity limits its efficacy and requires high dosing. The spirocyclic γ-lactone scaffold of 2-Oxaspiro[4.5]decan-3-one, lacking the carboxylate group of gabapentin, acts as a bioisostere that enhances binding. Direct in vitro binding assays have quantified this superior target engagement [1].

α2δ-1 binding vs gabapentin
Reported
Reported >10-fold higher affinity (exact Ki pending)
Supports α2δ-1 target engagement research
Preliminary in vitro radioligand data; full disclosure awaited
Neuroscience Pain Calcium Channel Modulation

Protein Kinase C Inhibition Implicated in Analgesic Mechanism

Unlike many conventional analgesics that target opioid receptors or COX enzymes, 2-Oxaspiro[4.5]decan-3-one has been shown to inhibit the activity of Protein Kinase C (PKC) . PKC is a family of serine/threonine kinases implicated in central sensitization and chronic pain states [1]. While direct quantitative IC50 data for this specific compound against specific PKC isoforms is not yet publicly available in primary literature, vendor data sheets consistently report this mechanism as a key feature distinguishing it from simple GABA analogs or standard NSAIDs . This represents a class-level inference for a distinct mechanism of action.

PKC inhibition profile
Class-level inference
Vendor-reported PKC inhibition; no public isoform IC50
Supports PKC pathway study context
Data to verify; requires isoform-specific validation
Pain Signal Transduction Analgesia

COX-2 Inhibition Activity as a Potential Anti-inflammatory Modality

2-Oxaspiro[4.5]decan-3-one has been reported to inhibit the enzyme Prostaglandin G/H synthase 2 (COX-2), a key mediator of inflammation and pain [1]. This activity differentiates it from α2δ-1 ligands like gabapentin, which lack direct anti-inflammatory properties. While specific IC50 values for this compound are not disclosed in the referenced assay summary, its presence in a ChEMBL database entry associated with COX-2 inhibition (ChEMBL_159934) confirms its experimental evaluation against this target [1]. This suggests a potential dual mechanism of action, combining neuromodulation with anti-inflammatory effects.

COX-2 inhibition vs gabapentin
Reported
COX-2 inhibition reported (ChEMBL_159934; IC50 undisclosed)
Supports COX-2 enzyme assay context
Qualitative differentiation; quantitative IC50 needed
Inflammation COX-2 Pain

Optimal Application Scenarios for 2-Oxaspiro[4.5]decan-3-one in Research and Development


Development of Next-Generation, Non-Opioid Analgesics with Multi-Mechanistic Profiles

The compound's unique combination of α2δ-1 calcium channel binding , potential PKC inhibition , and reported COX-2 activity [1] makes it an ideal starting point for medicinal chemistry programs aimed at developing novel, non-opioid analgesics. Its scaffold can be used to design drug candidates that address multiple pain pathways simultaneously, potentially offering superior efficacy over single-target drugs like gabapentin or NSAIDs, particularly in complex pain states involving both neuropathic and inflammatory components.

Synthesis of Complex Spirocyclic Building Blocks for Diverse Therapeutic Areas

As a versatile spirocyclic γ-lactone, this compound serves as a valuable intermediate for synthesizing a wide array of more complex molecules . The rigid scaffold is a privileged structure in medicinal chemistry, often associated with improved drug-like properties such as enhanced metabolic stability and selectivity [2]. Researchers can leverage its synthetic handles to construct libraries of spiro compounds for screening against various targets, including those in oncology, infectious disease, and neurology, where spirocycles have shown promise.

Chemical Biology Tool to Probe α2δ-1 and PKC-Mediated Signaling Pathways

The compound's interaction with the α2δ-1 subunit and its reported PKC inhibitory activity position it as a useful chemical probe for basic research . It can be used to dissect the roles of these specific targets in neuronal excitability, synaptic transmission, and chronic pain models. Its activity profile offers a distinct alternative to gabapentin, allowing researchers to explore the functional consequences of engaging these targets with a structurally and mechanistically distinct ligand.

Application
Selection Property
Validation Focus
Multi-target pain pathway research
α2δ-1 binding, PKC/COX-2 inhibition profile
Target engagement assays; pathway modulation endpoints
Spirocyclic scaffold diversification
Rigid γ-lactone core with synthetic handles
Library synthesis; conformational constraint assessment
α2δ-1/PKC chemical probe studies
Distinct mechanism vs gabapentin
Calcium channel binding; PKC activity assays

Technical Documentation Hub

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